![molecular formula C18H17NO4S B2793009 2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-phenylethane-1-sulfonamido CAS No. 2097916-65-7](/img/structure/B2793009.png)
2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-phenylethane-1-sulfonamido
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Overview
Description
2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-phenylethane-1-sulfonamido, also known as FPE-SO2, is a synthetic compound that has gained interest in scientific research due to its potential applications in medicinal chemistry. This compound belongs to the class of sulfonamide derivatives and has been found to exhibit various biochemical and physiological effects that make it a promising candidate for future drug development.
Mechanism of Action
Mode of Action
Furan derivatives have been found to exhibit a wide range of biological and pharmacological characteristics , suggesting that this compound may interact with its targets in a manner that leads to changes in cellular function or structure.
Biochemical Pathways
Furan derivatives have been found to be involved in a variety of biological activities , suggesting that this compound may affect multiple biochemical pathways. The downstream effects of these interactions would depend on the specific pathways involved.
Result of Action
Given the biological and pharmacological activities of furan derivatives , it is likely that this compound could have a range of effects at the molecular and cellular levels.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-phenylethane-1-sulfonamido in lab experiments is its ability to inhibit the growth of cancer cells and reduce inflammation. However, one limitation is the lack of understanding of its exact mechanism of action, which makes it difficult to optimize its use in drug development.
Future Directions
There are several future directions for research on 2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-phenylethane-1-sulfonamido. One potential area of research is the development of this compound derivatives with improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various disease states. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans.
Synthesis Methods
The synthesis of 2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-phenylethane-1-sulfonamido involves the reaction of 2-(4-furyl)phenol with 4-bromoacetophenone to form 2-(4-furyl)-1-(4-bromoacetophenone)ethanone. This intermediate is then treated with sodium sulfite and sodium hydroxide to yield the final product, this compound.
Scientific Research Applications
2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-phenylethane-1-sulfonamido has been found to exhibit various pharmacological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, this compound has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S/c20-17(13-19-24(21,22)16-5-2-1-3-6-16)14-8-10-15(11-9-14)18-7-4-12-23-18/h1-12,17,19-20H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCHLDRDKCCJCFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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